molecular formula C21H18ClF3N4O2S B2818325 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine CAS No. 1351634-43-9

4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine

Cat. No.: B2818325
CAS No.: 1351634-43-9
M. Wt: 482.91
InChI Key: SOSKUNLRSJABKL-UHFFFAOYSA-N
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Description

4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at position 6 and a piperazine-sulfonyl moiety at position 2. The sulfonyl group is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name

4-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2S/c22-17-7-6-16(21(23,24)25)12-19(17)32(30,31)29-10-8-28(9-11-29)20-13-18(26-14-27-20)15-4-2-1-3-5-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSKUNLRSJABKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Sulfonyl Group: The piperazine intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Formation of the Pyrimidine Ring: The sulfonyl piperazine intermediate is then reacted with 6-phenylpyrimidine-4-carbaldehyde under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Research indicates that 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine exhibits significant biological activity, particularly as an anti-inflammatory agent . It has been studied for its ability to inhibit specific enzymes involved in various disease processes, making it a potential candidate for drug development targeting inflammatory conditions.

Synthetic Chemistry Applications

The synthetic accessibility of this compound makes it a valuable compound for research and development purposes. Several synthesis methods have been proposed, demonstrating its versatility in synthetic chemistry. These methods include:

  • Multi-step synthesis involving the formation of the piperazine ring followed by sulfonylation.
  • Direct substitution reactions to introduce the trifluoromethyl group.

Case Studies

Several case studies highlight the applications of this compound in clinical settings:

  • Anti-inflammatory Studies : A study demonstrated that the compound effectively reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Cancer Research : Investigations into its effects on cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis in specific types of cancer cells, indicating its potential role in oncology .

Mechanism of Action

The mechanism of action of 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, the presence of the sulfonyl group allows the compound to form strong interactions with protein targets, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyrimidine, thiazole, or thienopyrimidine), substituents (chloro, trifluoromethyl, fluorophenyl), and sulfonamide/urea linkages. Below is a detailed analysis of key analogs from the provided evidence:

Pyrimidine-Based Analogs with Piperazine-Sulfonamide Moieties

While none of the evidence directly describes the target compound, provides urea derivatives with pyrimidine-thiazole-piperazine scaffolds. For example:

  • Compound 11k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (ESI-MS m/z: 568.2 [M+H]+; Yield: 88.0%).
  • Compound 11o : 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (ESI-MS m/z: 568.2 [M+H]+; Yield: 87.34%).

Key Differences :

  • The target compound lacks the urea and thiazole moieties present in 11k/11o, replacing them with a pyrimidine-sulfonyl-piperazine scaffold.
  • Substituent positioning: The target’s 2-chloro-5-(trifluoromethyl)phenyl group differs from 11k’s 4-chloro-3-(trifluoromethyl)phenyl, which may alter steric and electronic interactions with biological targets.
Thienopyrimidine Analogs

describes 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (Synonym: ZINC2889083), a thienopyrimidine derivative with a piperazine group.

Property Target Compound Thienopyrimidine Analog
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine
Piperazine Substituent 2-Chloro-5-(trifluoromethyl)phenyl 3,4-Dichlorophenyl
Additional Groups 6-Phenyl 5-(4-Fluorophenyl), 6-Methyl
Molecular Weight* ~495 g/mol (calculated) ~504 g/mol (empirical)

Functional Implications :

  • Fluorophenyl and dichlorophenyl substituents in the analog may confer distinct metabolic stability versus the target’s trifluoromethyl group.
Piperazine-Sulfonamide Derivatives

lists 4-(4-Fluorophenyl)piperidine and related compounds, which share a piperazine/piperidine backbone but lack the pyrimidine-sulfonyl linkage.

Comparison Highlights :

  • Piperidine (saturated 6-membered ring) vs. Piperazine (unsaturated, nitrogen-rich): Piperazine derivatives generally exhibit stronger hydrogen-bonding capacity, improving target binding.
  • The fluorophenyl group in analogs may reduce steric hindrance compared to the target’s bulky trifluoromethyl-substituted phenyl.

Research Findings and Data Tables

Table 2: Substituent Effects on Bioactivity
Substituent Type Observed Impact (Evidence) Relevance to Target Compound
Trifluoromethyl (CF₃) Enhances lipophilicity and metabolic stability Critical for target’s pharmacokinetics
Chloro (Cl) Improves target binding via halogen bonds Position-dependent (2-Cl vs. 4-Cl)
Fluorophenyl Reduces steric bulk, enhances solubility Absent in target; replaced by CF₃

Biological Activity

The compound 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClF3N2O5SC_{15}H_{14}ClF_3N_2O_5S, with a molecular weight of approximately 426.8 g/mol. Its structure features a piperazine ring linked to a sulfonyl group and a phenylpyrimidine moiety, which contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing bioavailability and efficacy in biological systems.
  • Target Interaction : Interaction studies suggest that it may target key proteins involved in cellular signaling pathways, including kinases related to cancer cell proliferation .

Therapeutic Applications

The compound's unique structure allows it to serve as a lead compound for further drug development. Its primary applications include:

  • Anti-inflammatory Agents : Preliminary studies suggest that it may be effective in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : The compound has demonstrated promising results in vitro against various cancer cell lines, indicating potential use as an anticancer agent .

Research Findings and Case Studies

Numerous studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In cell line assays, the compound exhibited significant cytotoxic effects against several cancer types, including leukemia and solid tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • In Vivo Efficacy : Animal model studies have shown that administration of the compound leads to reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent against resistant cancer forms .
  • Pharmacokinetics : Studies on pharmacokinetic profiles indicate that the compound has favorable absorption characteristics and metabolic stability, which are critical for therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(piperazin-1-yl)benzenesulfonamideContains piperazine and sulfonamideLacks the oxobutenoic acid moiety
TrifluoromethylphenolContains trifluoromethyl groupSimpler structure without piperazine
SulfanilamideBasic sulfonamide structureDoes not contain fluorinated groups

This table illustrates how this compound compares to other compounds with similar functional groups, highlighting its unique combination of features that may contribute to enhanced biological activity.

Q & A

Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalizing the piperazine ring via sulfonylation using reagents like 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Subsequent coupling with a pyrimidine scaffold (e.g., 6-phenylpyrimidine) is achieved under nucleophilic substitution conditions. Key reagents include potassium carbonate as a base and polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Temperature control (60–80°C) is critical to minimize side reactions like hydrolysis of the sulfonyl group .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Methodological Answer:
Contradictions may arise from assay variability, impurity profiles, or concentration-dependent effects. To address this:

  • Perform orthogonal assays (e.g., broth microdilution for antimicrobial activity and MTT assays for cytotoxicity) under standardized conditions .
  • Characterize compound purity rigorously using HPLC (>98%) and quantify impurities via LC-MS .
  • Compare results with structural analogs to isolate pharmacophore contributions (e.g., replacing the trifluoromethyl group with a methyl group to assess steric effects) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substitution patterns, particularly the integration of piperazine protons (δ 3.2–3.8 ppm) and sulfonyl group adjacency .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., m/z 523.1 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry and confirm dihedral angles between the pyrimidine and phenyl rings (e.g., angles <15° indicate coplanarity) .

Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

Methodological Answer:

  • Prodrug Derivatization: Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance solubility while maintaining activity .
  • Formulation: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility .
  • Metabolic Stability Assays: Incubate with liver microsomes to identify vulnerable sites (e.g., sulfonyl group oxidation) and modify substituents (e.g., replacing trifluoromethyl with a chlorine atom) .

Basic: What are common impurities generated during synthesis, and how are they identified?

Methodological Answer:

  • Byproducts: Unreacted sulfonyl chloride intermediates or N-alkylated piperazine derivatives.
  • Detection Methods:
    • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1).
    • High-Performance Liquid Chromatography (HPLC): Quantify impurities with a C18 column (gradient: 10–90% acetonitrile/water) .

Advanced: How does the sulfonyl-piperazine moiety influence target binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking: Model interactions with target proteins (e.g., kinases or GPCRs) to identify hydrogen bonds between the sulfonyl group and conserved residues (e.g., Lys or Arg) .
  • Structure-Activity Relationship (SAR): Synthesize analogs lacking the sulfonyl group to assess its role in binding. For example, replacing the sulfonyl with a carbonyl reduces affinity by >50% in kinase inhibition assays .
  • Thermodynamic Profiling: Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal exposure.
  • Ventilation: Conduct reactions in a fume hood due to potential release of volatile chlorinated byproducts .
  • Waste Disposal: Neutralize acidic/basic waste streams before disposal in accordance with EPA guidelines .

Advanced: How can computational methods predict off-target interactions or toxicity risks?

Methodological Answer:

  • Pharmacophore Modeling: Screen against databases like ChEMBL to identify off-targets (e.g., cytochrome P450 enzymes) .
  • Toxicity Prediction: Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic toxicity) .
  • Machine Learning: Train models on high-throughput screening data to prioritize in vitro assays .

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